molecular formula C19H16ClN3O2S B2384436 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450340-72-4

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No. B2384436
M. Wt: 385.87
InChI Key: SUZGXFWKHWZUFK-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles and their derivatives can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds can be unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be determined by various spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .

Scientific Research Applications

    Synthesis of Piperazine Pharmaceutical Intermediate

    • Application Summary : This method involves synthesizing a piperazine pharmaceutical intermediate, which is a crucial component in many pharmaceutical drugs .
    • Method of Application : The synthesis involves a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .

    Aromatase Inhibition Activities

    • Application Summary : A new series derived from 4-(2-chloroacetyl)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one was synthesized, characterized and its pharmacological activity toward aromatase enzyme inhibition was screened .
    • Method of Application : The synthesis involves a multi-step reaction with various organic compounds .
    • Results or Outcomes : The most active compound of the series was 16, showing IC50 value of 0.0023 ± 0.0002 μm compared to letrozole with IC50 of 0.0028 ± 0.0006 μm .

    Cytotoxic Effects on Lung Carcinoma

    • Application Summary : Certain chalcones, which are aromatic ketones, have been found to exhibit cytotoxic effects on lung carcinoma .
    • Method of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing on cancer cell lines .
    • Results or Outcomes : The results indicated that all tested chalcones exhibited different levels of cytotoxic effects toward lung carcinoma .

    Discovery of Dihydrothiadiazine Derivatives

    • Application Summary : A new compound featuring a dihydrothiadiazine moiety fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond, has been discovered .
    • Method of Application : The synthesis involves a multi-step reaction with various organic compounds .
    • Results or Outcomes : The specific outcomes of this discovery are not detailed in the source, but the discovery of new compounds can lead to the development of new drugs or treatments .

Safety And Hazards

Pyrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

Future Directions

Pyrazoles and their derivatives have a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, they are gaining more attention in the field of medicinal chemistry . Future research could focus on developing new synthesis methods and studying the biological activity of pyrazole derivatives .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-17-8-3-2-7-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZGXFWKHWZUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

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